The synthesis of 1-(5-Chloropyridin-2-yl)-3-phenylurea typically involves the reaction of 5-chloro-2-pyridylamine with phenyl isocyanate. The general procedure can be outlined as follows:
The molecular structure of 1-(5-Chloropyridin-2-yl)-3-phenylurea can be analyzed based on its chemical formula and structural representation:
| Property | Value |
|---|---|
| Molecular Formula | C11H10ClN3O |
| Molecular Weight | 225.67 g/mol |
| InChI | InChI=1S/C11H10ClN3O/c12-9(13)7(14)6(8)10/h6H,1H3,(H2,12,13,14) |
| SMILES | ClC1=CC=NC=C1N(C(=O)N(C2=CC=CC=C2)C) |
1-(5-Chloropyridin-2-yl)-3-phenylurea can participate in various chemical reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Aqueous or organic solvents |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Amines, thiols | Presence of base or catalyst |
The mechanism of action for 1-(5-Chloropyridin-2-yl)-3-phenylurea is primarily linked to its biological activity:
The physical and chemical properties of 1-(5-Chloropyridin-2-yl)-3-phenylurea are crucial for understanding its behavior in different environments:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | Approximately 150°C |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
1-(5-Chloropyridin-2-yl)-3-phenylurea has diverse applications across several fields:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: